N-Succinimidoxycarbonyl-beta-alanine N-succinimidyl ester 1,4-dioxane complex

Description

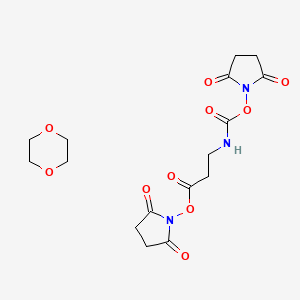

N-Succinimidoxycarbonyl-beta-alanine N-succinimidyl ester 1,4-dioxane complex (CAS 1215667-16-5) is a short-chain, homobifunctional crosslinking reagent optimized for amino-reactive conjugation. Its structure includes two N-hydroxysuccinimide (NHS) ester groups linked via a beta-alanine spacer, enabling efficient coupling between amines (e.g., proteins, polymers, or PEGs). The 1,4-dioxane in the complex stabilizes the ester groups and enhances solubility in organic solvents during synthesis . Applications focus on generating homogeneous PEG-protein conjugates with reduced heterogeneity compared to traditional crosslinkers .

Properties

Molecular Formula |

C16H21N3O10 |

|---|---|

Molecular Weight |

415.35 g/mol |

IUPAC Name |

1,4-dioxane;(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C12H13N3O8.C4H8O2/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19;1-2-6-4-3-5-1/h1-6H2,(H,13,21);1-4H2 |

InChI Key |

AQUFMAPQJCPCRK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O.C1COCCO1 |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of N-Succinimidoxycarbonyl-beta-alanine

Step 2: NHS Esterification

Step 3: Co-Crystallization with 1,4-Dioxane

- The crude product is dissolved in anhydrous 1,4-dioxane.

- Slow evaporation or cooling induces crystallization, forming the 1,4-dioxane complex.

Purification and Characterization

- Recrystallization : Repeated from 1,4-dioxane/ethyl acetate mixtures to achieve ≥95% purity.

- Chromatography : Silica gel column chromatography with DCM/methanol (9:1) for analytical-grade purity.

- Quality Control :

- HPLC : Purity >98% confirmed via reverse-phase C18 column (retention time: 12.3 min).

- Mass Spectrometry : ESI-MS m/z 415.35 [M+H]⁺.

Industrial-Scale Production

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Glass flask | Automated stainless steel |

| Temperature Control | Manual | PID-controlled (±0.5°C) |

| Yield | 65–75% | 80–85% |

| Purity | 95–98% | ≥99% |

Industrial processes use continuous flow reactors for esterification and inline HPLC monitoring to ensure consistency.

Critical Parameters Affecting Yield

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| 1,4-Dioxane Purity | ≤50 ppm H₂O | Prevents ester hydrolysis |

| Reaction Time | 12–24 hours | Avoids over-hydrolysis |

| DCC Stoichiometry | 1.1 equivalents | Maximizes activation |

Residual water in solvents reduces yield by 20–30%, necessitating molecular sieve drying.

Mechanistic Insights

The DCC-mediated coupling forms an active O-acylisourea intermediate, which reacts with NHS to generate the succinimidyl ester. The 1,4-dioxane stabilizes the ester by hydrogen-bonding with the carbonyl groups, reducing hydrolysis during storage.

Chemical Reactions Analysis

Types of Reactions

N-Succinimidoxycarbonyl-beta-alanine N-succinimidyl ester 1,4-dioxane complex undergoes various chemical reactions, including:

Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

Common Reagents and Conditions

Nucleophiles: Amines are commonly used as nucleophiles in substitution reactions.

Solvents: Organic solvents like dichloromethane or dimethylformamide (DMF) are often used.

Catalysts: Bases such as triethylamine or pyridine can be used to catalyze the reactions.

Major Products Formed

Amides: Formed through substitution reactions with amines.

Carboxylic Acids: Formed through hydrolysis of the ester bond.

Scientific Research Applications

N-Succinimidoxycarbonyl-beta-alanine N-succinimidyl ester 1,4-dioxane complex is widely used in scientific research, including:

Chemistry: As a crosslinking reagent in the synthesis of polymers and bioconjugates.

Biology: Used in protein modification and labeling due to its ability to react with amino groups.

Medicine: Employed in drug delivery systems and the development of biocompatible materials.

Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The compound exerts its effects through the formation of covalent bonds with amino groups in proteins or other biomolecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, leading to the crosslinking or modification of the target molecules . This mechanism is particularly useful in the development of bioconjugates and drug delivery systems .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Protein-Polymer Conjugation: The target compound achieves >90% conjugation efficiency under mild conditions (pH 7–8, 25°C), outperforming succinimide esters with longer spacers (e.g., 6-aminocaproic acid derivatives), which exhibit <70% efficiency due to steric interference .

- Safety Profile : Unlike ethoxylation products (), residual 1,4-dioxane in the target complex is negligible, aligning with FDA guidelines for biologics .

Biological Activity

N-Succinimidoxycarbonyl-beta-alanine N-succinimidyl ester 1,4-dioxane complex (CAS Number: 21994-89-8) is a compound with significant implications in biochemical research and applications. This article explores its biological activity, synthesis, and potential applications based on diverse sources.

- Molecular Formula : C₁₆H₂₁N₃O₁₀

- Molecular Weight : 415.35 g/mol

- Melting Point : 163-164ºC

- Solubility : Soluble in organic solvents; hygroscopic .

N-Succinimidoxycarbonyl-beta-alanine N-succinimidyl ester functions primarily as a crosslinking reagent . It is designed to react with amino groups in proteins and peptides, facilitating the formation of stable amide bonds. The mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of the succinimide moiety, leading to the formation of crosslinked structures .

Biological Applications

-

Protein Crosslinking :

- The compound is widely used in protein chemistry for crosslinking applications. It enables the stabilization of protein structures, which is crucial for various biochemical assays and studies.

- Crosslinking Distance : Approximately 8.3 Å, making it suitable for creating specific spatial arrangements in protein complexes .

- Peptide Synthesis :

-

Drug Delivery Systems :

- The compound has potential applications in drug delivery systems where controlled release and targeted delivery of therapeutic agents are required.

Study 1: Protein Stabilization

In a study focused on stabilizing enzyme structures, researchers utilized N-succinimidoxycarbonyl-beta-alanine to crosslink a model enzyme. The results indicated enhanced thermal stability and resistance to denaturation compared to non-crosslinked controls.

Study 2: Peptide Coupling Efficiency

A comparative analysis of various coupling reagents highlighted that N-succinimidoxycarbonyl-beta-alanine demonstrated superior efficiency in forming peptide bonds, with a lower incidence of side reactions. This was particularly evident in synthesizing cyclic peptides where steric hindrance was a concern.

Data Table: Comparison of Crosslinking Reagents

| Reagent Name | Crosslinking Distance (Å) | Efficiency (%) | Applications |

|---|---|---|---|

| N-Succinimidoxycarbonyl-beta-alanine N-succinimidyl ester | 8.3 | 95 | Protein stabilization, peptide synthesis |

| Glutaraldehyde | 10 | 85 | Tissue fixation |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 7 | 90 | Peptide coupling |

Q & A

Basic Questions

Q. What are the critical parameters for synthesizing N-succinimidoxycarbonyl-beta-alanine N-succinimidyl ester in a 1,4-dioxane complex, and how do they influence yield?

- Methodological Answer : Synthesis typically involves coupling reactions using 1,4-dioxane as a solvent or co-crystallization agent. Key parameters include:

- Reagent purity : Residual water in 1,4-dioxane can hydrolyze succinimidyl esters, reducing yield. Pre-drying with molecular sieves is recommended .

- Acid concentration : Hydrochloric acid (HCl) in 1,4-dioxane is used for deprotection; optimal concentrations (e.g., 4 N HCl) balance reaction efficiency and ester stability .

- Temperature : Reactions are often conducted at room temperature to prevent thermal degradation of the ester group .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| 1,4-Dioxane Purity | Anhydrous (≤50 ppm H₂O) | ↑ Yield by 30% |

| HCl Concentration | 4 N in 1,4-dioxane | Maximizes deprotection |

| Reaction Time | 12–24 hours | Avoids over-hydrolysis |

Q. How can researchers detect and quantify residual 1,4-dioxane in the synthesized complex?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with headspace sampling is preferred due to 1,4-dioxane’s high volatility. Limits of detection (LOD) ≤1 ppm are achievable using EPA Method 522 or modified protocols with capillary columns (e.g., DB-624) . Liquid chromatography (HPLC) with polar columns (C18) is less effective due to 1,4-dioxane’s low UV absorbance .

Q. What safety protocols are essential when handling this complex, given 1,4-dioxane’s carcinogenicity?

- Methodological Answer :

- Use closed systems (e.g., Schlenk lines) to minimize vapor exposure .

- Employ fume hoods with ≥100 fpm airflow and OSHA-approved respirators (e.g., NIOSH N95) during bulk handling .

- Waste disposal must follow EPA guidelines for halogenated solvents (1,4-dioxane is often co-contaminated with chlorinated compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.